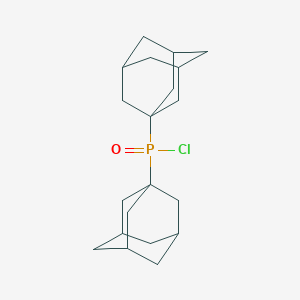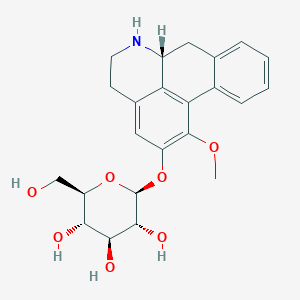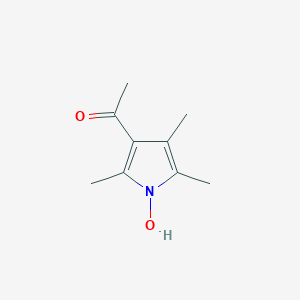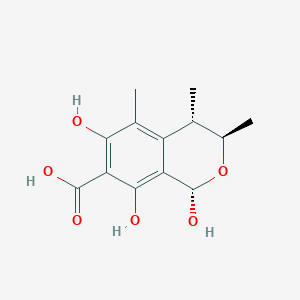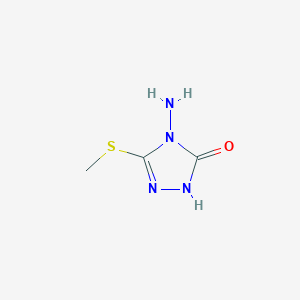
2,6-Dimethylmorpholine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dimethylmorpholine-4-carboxamide, also known as DMAC, is a cyclic amide that is widely used in scientific research. It is a colorless liquid with a faint amine odor and is soluble in water and most organic solvents. DMAC is a versatile reagent that has various applications in the fields of chemistry, biology, and medicine.
Mécanisme D'action
The mechanism of action of 2,6-Dimethylmorpholine-4-carboxamide is not fully understood. However, it is believed to act as a Lewis base and a hydrogen bond acceptor. 2,6-Dimethylmorpholine-4-carboxamide can form complexes with metal ions and can act as a ligand in coordination chemistry. 2,6-Dimethylmorpholine-4-carboxamide can also form hydrogen bonds with polar molecules such as water and alcohols.
Biochemical and Physiological Effects:
2,6-Dimethylmorpholine-4-carboxamide has no known biochemical or physiological effects on living organisms. It is not toxic and is considered safe for use in scientific research. However, 2,6-Dimethylmorpholine-4-carboxamide may cause skin irritation and can be harmful if ingested or inhaled.
Avantages Et Limitations Des Expériences En Laboratoire
2,6-Dimethylmorpholine-4-carboxamide has several advantages for use in lab experiments. It is a versatile reagent that can be used in a wide range of chemical reactions. 2,6-Dimethylmorpholine-4-carboxamide is also a good solvent for polar and nonpolar compounds. It has a high boiling point and is stable under acidic and basic conditions. However, 2,6-Dimethylmorpholine-4-carboxamide has some limitations. It is not a good solvent for some organic compounds, and it can react with some functional groups such as amines and alcohols.
Orientations Futures
There are several future directions for the use of 2,6-Dimethylmorpholine-4-carboxamide in scientific research. One potential application is in the synthesis of new pharmaceuticals and agrochemicals. 2,6-Dimethylmorpholine-4-carboxamide can also be used as a solvent for the extraction of natural products from plants and other sources. Another potential application is in the development of new catalysts for organic reactions. 2,6-Dimethylmorpholine-4-carboxamide can also be used as a ligand in coordination chemistry and in the synthesis of new materials.
Conclusion:
In conclusion, 2,6-Dimethylmorpholine-4-carboxamide is a versatile reagent that has various applications in scientific research. It is a useful solvent, catalyst, and building block in the synthesis of organic compounds. 2,6-Dimethylmorpholine-4-carboxamide has several advantages for use in lab experiments, but it also has some limitations. There are several future directions for the use of 2,6-Dimethylmorpholine-4-carboxamide in scientific research, including the synthesis of new pharmaceuticals, the development of new catalysts, and the extraction of natural products.
Applications De Recherche Scientifique
2,6-Dimethylmorpholine-4-carboxamide is a useful reagent in scientific research, especially in the fields of organic chemistry, biochemistry, and medicinal chemistry. It is used as a solvent, a catalyst, and a reagent in various chemical reactions. 2,6-Dimethylmorpholine-4-carboxamide is also used as a building block in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Propriétés
Numéro CAS |
139994-85-7 |
|---|---|
Nom du produit |
2,6-Dimethylmorpholine-4-carboxamide |
Formule moléculaire |
C7H14N2O2 |
Poids moléculaire |
158.2 g/mol |
Nom IUPAC |
2,6-dimethylmorpholine-4-carboxamide |
InChI |
InChI=1S/C7H14N2O2/c1-5-3-9(7(8)10)4-6(2)11-5/h5-6H,3-4H2,1-2H3,(H2,8,10) |
Clé InChI |
QWCPQZIITWPWQE-UHFFFAOYSA-N |
SMILES |
CC1CN(CC(O1)C)C(=O)N |
SMILES canonique |
CC1CN(CC(O1)C)C(=O)N |
Synonymes |
4-Morpholinecarboxamide,2,6-dimethyl-(9CI) |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

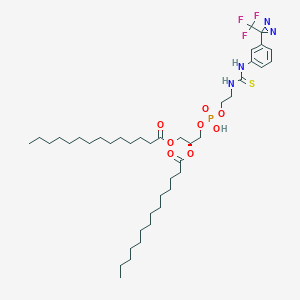

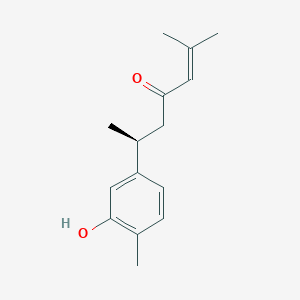
![Ethanone, 1-tricyclo[3.2.1.03,6]oct-3-yl-(9CI)](/img/structure/B136731.png)
